molecular formula C11H17N3O5S B8261604 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylpyrimidin-4-one

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylpyrimidin-4-one

Cat. No.: B8261604
M. Wt: 303.34 g/mol
InChI Key: HXVKEKIORVUWDR-UHFFFAOYSA-N
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Description

The compound identified as “1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylpyrimidin-4-one” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique identifier assigned to a specific chemical compound, which allows researchers and scientists to access detailed information about its structure, properties, and applications.

Preparation Methods

The preparation of 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylpyrimidin-4-one involves various synthetic routes and reaction conditions. The specific methods used for its synthesis can vary depending on the desired purity and yield. Industrial production methods often involve large-scale chemical reactions that are optimized for efficiency and cost-effectiveness. These methods may include the use of advanced technologies such as tandem mass spectrometry and collision-induced dissociation to ensure the accurate characterization of the compound .

Chemical Reactions Analysis

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylpyrimidin-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include atmospheric pressure ionization techniques and electrospray ionization mass spectrometry. These methods help in the structural elucidation and characterization of the compound. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylpyrimidin-4-one has a wide range of scientific research applications. It is used in various fields such as chemistry, biology, medicine, and industry. In chemistry, it is utilized for the study of chemical reactions and mechanisms. In biology, it is used to investigate the interactions between molecules and biological systems. In medicine, this compound is studied for its potential therapeutic effects and its role in drug development. In industry, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the target molecules. For example, this compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions. The exact mechanism of action can be studied using techniques such as nuclear magnetic resonance spectroscopy and molecular dynamics simulations .

Comparison with Similar Compounds

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylpyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but they may differ in their biological activities or applications. The PubChem database provides tools for identifying similar compounds based on 2-dimensional and 3-dimensional structural similarities.

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5S/c1-12-2-5-3-14(11(20)13-9(5)18)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVKEKIORVUWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=NC1=O)S)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=CN(C(=NC1=O)S)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylpyrimidin-4-one
Reactant of Route 2
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylpyrimidin-4-one
Reactant of Route 3
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylpyrimidin-4-one
Reactant of Route 4
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylpyrimidin-4-one
Reactant of Route 5
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylpyrimidin-4-one
Reactant of Route 6
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylpyrimidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.